4'-Methylacetophenone

Catalog No.
S567688
CAS No.
122-00-9
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Methylacetophenone

CAS Number

122-00-9

Product Name

4'-Methylacetophenone

IUPAC Name

1-(4-methylphenyl)ethanone

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3

InChI Key

GNKZMNRKLCTJAY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C

Solubility

0.372 mg/mL at 15 °C
insoluble in water; soluble in organic solvents, oils
very soluble (in ethanol)

Synonyms

1-(4-Methylphenyl)-1-ethanone; 1-(4-Methylphenyl)ethanone; 1-(4-Tolyl)ethanone; 1-Acetyl-4-methylbenzene; 1-p-Tolylethanone; 4-Acetyltoluene; 4-Methyl-1-acetylbenzene; 4-Methylhypnone; 4-Methylphenyl Methyl Ketone; 4’-Methylacetophenone; Melilotal; M

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C

Synthesis of Organic Compounds

'-Methylacetophenone is a versatile starting material for the synthesis of various organic compounds. Its reactive ketone group can undergo a variety of reactions, including:

  • Aldol condensation: This reaction combines 4'-methylacetophenone with an aldehyde or ketone to form a β-hydroxy ketone or β-diketone .
  • Claisen condensation: This reaction condenses 4'-methylacetophenone with an ester to form a β-ketoester .
  • Grignard reaction: This reaction allows the attachment of various functional groups to the molecule, leading to the formation of new complex organic compounds .

These reactions are valuable tools for organic chemists to synthesize complex molecules with diverse functionalities.

Solvent and Plasticizer

4'-Methylacetophenone can be used as a solvent for various organic materials, such as resins, fats, and oils. It is also used as a plasticizer, which is a substance that adds flexibility and elasticity to plastics .

4'-Methylacetophenone, also known as p-methylacetophenone, is an organic compound with the molecular formula C₉H₁₀O. It consists of a methyl group attached to the para position of an acetophenone structure. This compound appears as a colorless liquid with a characteristic sweet aroma, often used in the fragrance and flavoring industries. Its chemical structure can be represented as:

text
O ||CH3-C6H4-CO-CH3

The compound has a boiling point of approximately 225 °C and a melting point around 14 °C, making it suitable for various applications in different temperature ranges .

4'-Methylacetophenone can pose several safety hazards:

  • Mild toxicity: It can be harmful if swallowed, causing irritation to the digestive system.
  • Skin and eye irritation: Contact with skin or eyes can cause irritation.
  • Combustible liquid: It has a relatively low flash point, making it flammable and posing a fire hazard [].
, including:

  • Acylation Reactions: It can undergo further acylation to form more complex ketones.
  • Reactions with Morpholine: In the presence of sulfur, it reacts with morpholine to yield 4-(p-tolyl-thioacetyl)-morpholine .
  • Formation of Derivatives: It can be converted into derivatives such as 4-methylphenacyl bromide through reactions with thiosemicarbazole

    4'-Methylacetophenone can be synthesized through several methods:

    • Acylation of Toluene:
      • Reacting toluene with acetic anhydride in the presence of anhydrous aluminum trichloride as a catalyst.
      • The reaction typically yields a mixture of products, with 4'-methylacetophenone being the primary product .
    • Selective Acetylation:
      • Utilizing acidic zeolite (H-ZSM-5) for para-selective acetylation of toluene, which enhances reaction efficiency and selectivity .
    • Laboratory Synthesis:
      • A detailed laboratory procedure involves combining specific quantities of reagents under controlled conditions to yield pure 4'-methylacetophenone .

The applications of 4'-methylacetophenone are diverse and include:

  • Flavoring Agent: Commonly used in food and beverages for its sweet aroma.
  • Fragrance Industry: Employed in perfumes and scented products.
  • Intermediate in Organic Synthesis: Acts as a precursor for various organic compounds and pharmaceuticals

    Research into the interactions of 4'-methylacetophenone indicates that it can participate in various chemical transformations, particularly with nucleophiles like morpholine. These interactions are essential for developing new compounds with potential biological activity. Further studies are needed to explore its full interaction profile and implications in medicinal chemistry.

Several compounds share structural similarities with 4'-methylacetophenone. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
AcetophenoneC₈H₈OSimple ketone structure without methyl group.
3-MethylacetophenoneC₉H₁₀OMethyl group at the meta position; different reactivity.
2-MethylacetophenoneC₉H₁₀OMethyl group at the ortho position; steric hindrance affects reactions.
Benzyl AcetateC₉H₁₀O₂Ester compound; used primarily as a fragrance.

4'-Methylacetophenone stands out due to its para-substitution pattern, which influences its reactivity and applications compared to other methylated acetophenones.

Physical Description

Clear, light yellow liquid; mp = 22-24 deg C; [Sigma-Aldrich MSDS]
Solid
low melting colourless or opaque crystalline mass (tends to supercool) with a strong fruity-floral, warm, sweet odou

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

134.073164938 g/mol

Monoisotopic Mass

134.073164938 g/mol

Boiling Point

222.00 to 226.00 °C. @ 756.00 mm Hg

Heavy Atom Count

10

Density

0.999-1.010

LogP

2.1 (LogP)
2.10

Melting Point

28 °C

UNII

AX66V0KX3Y

GHS Hazard Statements

Aggregated GHS information provided by 1736 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1736 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1735 of 1736 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.84%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.22 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

122-00-9

Wikipedia

P-methyl acetophenone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

General Manufacturing Information

Ethanone, 1-(4-methylphenyl)-: ACTIVE

Dates

Modify: 2023-08-15
Barluenga et al. A metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones. Nature Chemistry, doi: 10.1038/nchem.328, published online 16 August 2009. http://www.nature.com/naturechemistry

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